FXR Antagonism: IC50 Value Defines TβMCA as a Weak, Physiological Antagonist Distinct from Synthetic Inhibitors
TβMCA is a competitive and reversible FXR antagonist with a reported IC50 of 40 μM . This relatively high IC50 value, compared to potent synthetic FXR antagonists (often in the nM range), is a critical differentiator. It indicates that TβMCA functions as a weak, physiological modulator rather than a potent inhibitor, making it the appropriate tool for studying endogenous FXR regulation without complete pathway silencing.
| Evidence Dimension | FXR antagonism (IC50) |
|---|---|
| Target Compound Data | IC50 = 40 µM |
| Comparator Or Baseline | Potent synthetic FXR antagonists typically have IC50 values in the low nanomolar range |
| Quantified Difference | At least 3 orders of magnitude less potent |
| Conditions | In vitro FXR reporter assay |
Why This Matters
Procurement of TβMCA is essential for researchers needing a weak, endogenous-level FXR antagonist to avoid confounding results from complete receptor inhibition, which is a common pitfall when using potent synthetic compounds.
